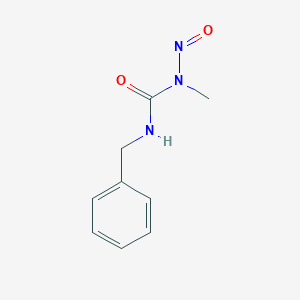![molecular formula C16H14Se B14318760 [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene CAS No. 111122-65-7](/img/structure/B14318760.png)
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is an organic compound that features a unique combination of a butadiene backbone with phenyl and selanyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene typically involves the coupling of 4-phenylbuta-1,3-diene with a selanyl reagent. One common method is the palladium-catalyzed Heck reaction, where 4-phenylbuta-1,3-diene is reacted with a selanyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automation can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selanyl oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selanyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The selanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as thiols, amines, or halides; reactions often require a base and are conducted at moderate temperatures.
Major Products
Oxidation: Selanyl oxides
Reduction: Reduced selanyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene involves its interaction with molecular targets through its reactive selanyl group. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the conjugated diene system allows for interactions with biological macromolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the selanyl group.
4-Phenylbuta-1,3-dien-1-ol: Contains a hydroxyl group instead of a selanyl group.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Features a diacetylene bridge, providing different electronic properties.
Uniqueness
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of a conjugated diene system with a functionalizable selanyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
111122-65-7 |
|---|---|
Formule moléculaire |
C16H14Se |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4-phenylbuta-1,3-dienylselanylbenzene |
InChI |
InChI=1S/C16H14Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-14H |
Clé InChI |
OUPUUPTUFJBFSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



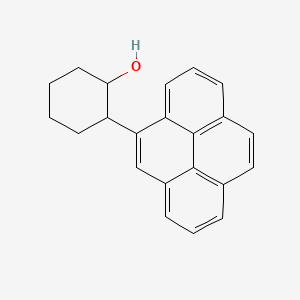

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

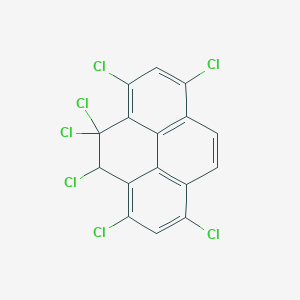
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

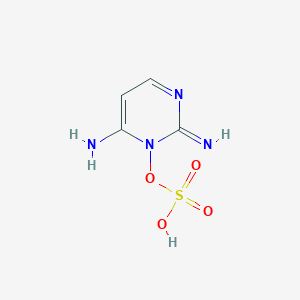
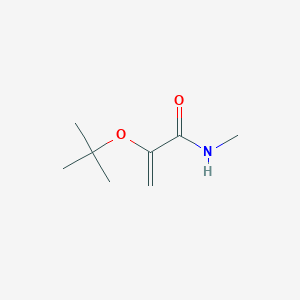
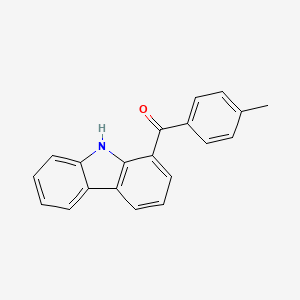
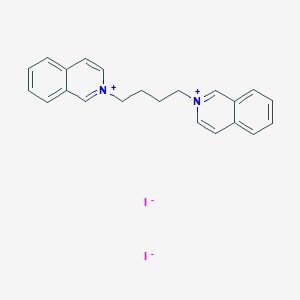
![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
